molecular formula C18H18N2O4 B5559771 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID

4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID

Cat. No.: B5559771
M. Wt: 326.3 g/mol
InChI Key: VDVFCUWNCMDHJU-UHFFFAOYSA-N
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Description

“4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid” is a chemical compound with the molecular formula C18H17N2O4 . It has an average mass of 325.339 Da and a monoisotopic mass of 325.119385 Da .


Synthesis Analysis

While specific synthesis methods for “4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid” were not found, similar compounds such as 1,3,5-triazine aminobenzoic acid derivatives have been synthesized using conventional methods or microwave irradiation . Another study synthesized a series of 2-amino benzoic acid derivatives for antimicrobial activity evaluation .


Molecular Structure Analysis

The molecular structure of “4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid” can be analyzed using various spectroscopic techniques. For instance, it has been reported that this compound has spectra available for 1 NMR and 1 MS .

Scientific Research Applications

Spectroscopic Studies and Applications

  • Spectroscopic Characterization : The compound 4-(3-Benzoylthioureido)benzoic acid, synthesized from 4-aminobenzoic acid, showcases significant insights into its structural and spectroscopic properties. This research sheds light on its potential applications in pharmaceuticals and as a ligand in metal complexes, emphasizing its versatility in scientific research Aydın et al., 2010.

Chemical Synthesis and Modification

  • Carbonylation Techniques : A method for the direct carbonylation of aminoquinoline benzamides reveals how benzoic and acrylic acid derivatives can be efficiently produced. This process, which utilizes environmentally benign conditions, including air as an oxidant, underscores the compound's utility in organic synthesis and potential pharmaceutical applications Grigorjeva & Daugulis, 2014.

Material Science and Energy Storage

  • Electrochemical Properties : Investigation into the N‑benzoyl derivatives of isoleucine, including their impact on the electrochemical properties of conductive polymer films, highlights the role of such compounds in enhancing energy storage materials' performance. This suggests a promising avenue for the development of advanced supercapacitors Kowsari et al., 2018.

Microbial Biosynthesis

  • Biosynthesis of 3-Amino-Benzoic Acid : The creation of a microbial system for the de novo production of 3-amino-benzoic acid from glucose in Escherichia coli. This study not only showcases the potential for biosynthetic production of valuable chemical building blocks but also the application of co-culture engineering to enhance production yields Zhang & Stephanopoulos, 2016.

Analytical and Bioanalytical Chemistry

  • Extraction and Analysis of Food Additives : The development of an ionic liquid-modified organic-polymer monolith for in-tube solid-phase microextraction showcases the application of related compounds in the analytical detection and quantification of acidic food additives, demonstrating their significance in food safety and quality control Wang et al., 2014.

Properties

IUPAC Name

4-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11(2)16(21)20-15-5-3-4-13(10-15)17(22)19-14-8-6-12(7-9-14)18(23)24/h3-11H,1-2H3,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVFCUWNCMDHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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